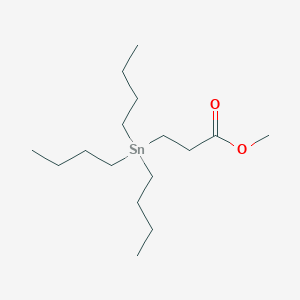

![molecular formula C6H12N2 B170100 2,6-Diazaspiro[3.4]octane CAS No. 136098-13-0](/img/structure/B170100.png)

2,6-Diazaspiro[3.4]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

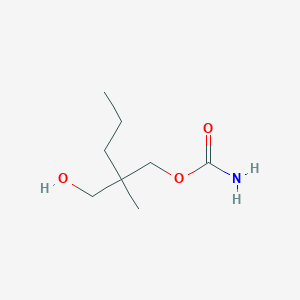

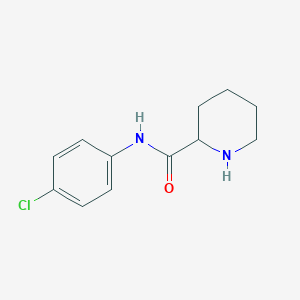

2,6-Diazaspiro[3.4]octane is a chemical compound with the molecular formula C6H12N2 . It has a molecular weight of 112.17 .

Synthesis Analysis

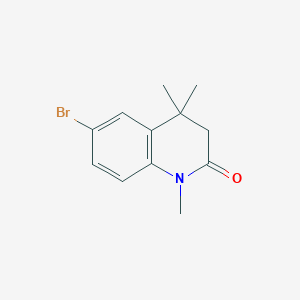

A small set of twelve compounds was elaborated from a readily available this compound building block where diverse variants of the molecular periphery were explored, including various azole substituents .Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic ring system with two nitrogen atoms at positions 2 and 6 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 190.5±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .Applications De Recherche Scientifique

Développement d'agents antituberculeux

Le 2,6-Diazaspiro[3.4]octane a été identifié comme une structure centrale dans le développement de pistes antituberculeuses puissantes. Une étude a exploré diverses périphéries moléculaires autour de ce noyau, aboutissant à un composé principal avec une concentration inhibitrice minimale inférieure à 0,4 mg/mL .

Chimie médicinale et découverte de médicaments

Ce composé sert de brique de construction polyvalente en chimie médicinale en raison de son arrangement moléculaire unique. Il peut interagir avec des cibles biologiques et moduler leurs fonctions, ce qui est crucial pour la découverte de médicaments .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,6-Diazaspiro[3.4]octane is Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with the bacterial enzyme machinery, which is crucial for the survival and proliferation of the bacterium .

Mode of Action

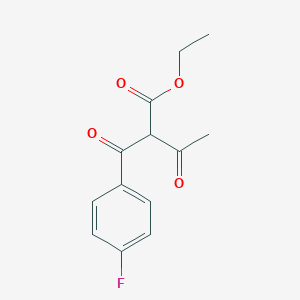

This compound is a part of a chemotype of nitrofuran carboxamide . The nitrofuran moiety in the compound undergoes reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium . This interaction results in the inhibition of the bacterium’s growth and survival .

Biochemical Pathways

The biochemical pathway affected by this compound involves the reduction of the nitrofuran moiety by the bacterial enzyme machinery . The reactive intermediates generated from this reduction process interfere with essential biochemical processes within the bacterium, leading to its death .

Pharmacokinetics

The pharmacokinetics of 2,6-Diazaspiro[3The compound’s potent antitubercular activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of this compound’s action is the inhibition of Mycobacterium tuberculosis H37Rv growth. In vitro inhibitory activities of the compound have shown a minimal inhibitory concentration of 0.016 μg/mL, indicating its potent antitubercular activity .

Propriétés

IUPAC Name |

2,7-diazaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPIFHNJGOJJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594997 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-13-0 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 2,6-Diazaspiro[3.4]octane a promising scaffold in medicinal chemistry?

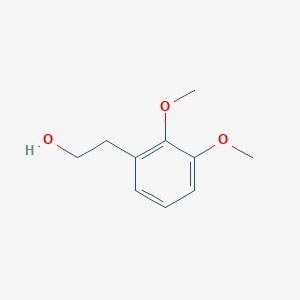

A: this compound and its derivatives have gained attention as valuable building blocks in medicinal chemistry. This is primarily due to their structural resemblance to other common modules found in drugs, such as piperazine and morpholine. Utilizing these spirocyclic amines as surrogates offers a way to explore new chemical spaces and potentially identify novel drug candidates [].

Q2: How readily available is this compound for research purposes?

A: Efficient synthetic methods have been developed for producing this compound derivatives in significant quantities. For example, a [3+2] cycloaddition approach has been successfully employed to synthesize multi-gram quantities of 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane in relatively high yields []. This improved accessibility makes it a practical starting point for various research endeavors.

Q3: Has this compound shown potential in any specific therapeutic areas?

A: Research indicates promise for this compound derivatives in treating tuberculosis. A study exploring a small set of twelve nitrofuran carboxamide compounds, derived from a this compound building block, revealed a particularly potent antitubercular lead. This lead compound displayed a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv []. These findings highlight the potential of this scaffold for developing new antitubercular agents.

Q4: How does modifying the structure of this compound derivatives affect their activity?

A: Research indicates that even small changes to the periphery of the this compound core can significantly impact its biological activity. For instance, introducing various azole substituents to the nitrofuran carboxamide chemotype led to a range of inhibitory activities against Mycobacterium tuberculosis []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired biological effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)